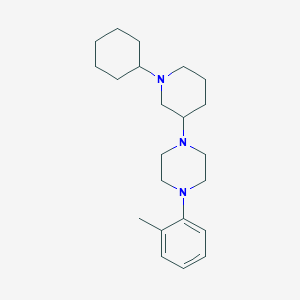
1-(1-Cyclohexylpiperidin-3-yl)-4-(2-methylphenyl)piperazine
Overview
Description
1-(1-Cyclohexylpiperidin-3-yl)-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexylpiperidin-3-yl)-4-(2-methylphenyl)piperazine typically involves multi-step organic reactions. One common method might include the reaction of 1-cyclohexylpiperidine with 2-methylphenylpiperazine under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexylpiperidin-3-yl)-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating certain conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexylpiperidin-3-yl)-4-(2-methylphenyl)piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. These interactions could modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-cyclohexyl-3-piperidinyl)-4-phenylpiperazine
- 1-(1-cyclohexyl-3-piperidinyl)-4-(2-chlorophenyl)piperazine
Uniqueness
1-(1-Cyclohexylpiperidin-3-yl)-4-(2-methylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and chemical reactivity.
Properties
IUPAC Name |
1-(1-cyclohexylpiperidin-3-yl)-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3/c1-19-8-5-6-12-22(19)24-16-14-23(15-17-24)21-11-7-13-25(18-21)20-9-3-2-4-10-20/h5-6,8,12,20-21H,2-4,7,9-11,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIXSRCGCNKUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-4-{[3-(pyridin-3-ylmethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B4288417.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B4288422.png)
![4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine](/img/structure/B4288430.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4288441.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B4288443.png)
![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(2-isopropyl-2H-1,2,3-triazol-4-yl)-2-thiophenecarboxamide](/img/structure/B4288453.png)
![N-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4288455.png)
![1-[4-[[(2,3-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B4288460.png)
![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4288466.png)
![[4-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B4288479.png)
![4-(4-fluorophenyl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3,6-dihydropyridine-1(2H)-carboxamide](/img/structure/B4288507.png)
![N-(4-ethyl-1,3-dimethyl-1H-pyrazol-5-yl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzamide](/img/structure/B4288513.png)
![8-{[(2-methylphenyl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4288515.png)
![N-methyl-3-(phenylthio)-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B4288521.png)
